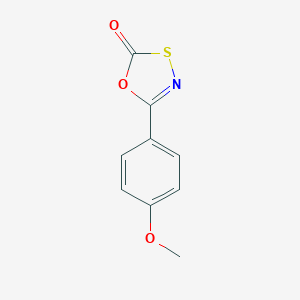

2-(4-bromophenyl)-N-ethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amide, ester, etc.).

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Agents

- Scientific Field : Pharmacology and Oncology .

- Summary of Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to 2-(4-bromophenyl)-N-ethylacetamide, has been synthesized and studied for its antimicrobial and anticancer activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Pyrazinoisoquinoline Derivatives and Alkyl Arylamino Sufides

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-Bromophenethylamine, a compound similar to 2-(4-bromophenyl)-N-ethylacetamide, was used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide. It was also used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-Bromophenethyl alcohol, a compound similar to 2-(4-bromophenyl)-N-ethylacetamide, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Synthesis of 2,4,6-Tris(4-bromophenyl)pyrimidine

- Scientific Field : Organic Chemistry .

- Summary of Application : A mixture of 2,4,6-tris(4-bromophenyl)pyrimidine and copper(I)cyanide in freshly distilled quinoline was refluxed .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-Bromophenethyl alcohol, a compound similar to 2-(4-bromophenyl)-N-ethylacetamide, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Synthesis of 2,4,6-Tris(4-bromophenyl)pyrimidine

- Scientific Field : Organic Chemistry .

- Summary of Application : A mixture of 2,4,6-tris(4-bromophenyl)pyrimidine and copper(I)cyanide in freshly distilled quinoline was refluxed .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other potential hazards.

Orientations Futures

This would involve discussing potential future research directions, such as new reactions the compound could undergo, potential uses for the compound, or ways to improve its synthesis.

For a specific compound, these analyses would require a combination of laboratory experiments and literature research. If you have a different compound or a more specific question about this compound, feel free to ask!

Propriétés

IUPAC Name |

2-(4-bromophenyl)-N-ethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMOWHKSHZGGNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358288 |

Source

|

| Record name | 2-(4-bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-ethylacetamide | |

CAS RN |

223555-90-6 |

Source

|

| Record name | 2-(4-bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)

![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)